(1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid
Description
Structural and Functional Features
- Cyclobutane Core : The four-membered ring introduces significant angle strain, which affects reactivity and conformational flexibility.
- Chiral Centers : The stereogenic carbons at positions 1 and 2 dictate enantioselective interactions.
- Functional Groups : The amino and carboxylic acid groups enable participation in peptide-like hydrogen bonding, while the hydroxymethyl group adds polarity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (1S,2R)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid |
| CAS Number | 601501-25-1 |
| SMILES | N[C@@]1(C(=O)O)CC[C@H]1CO |
Historical Context in Cyclobutane Carboxylic Acid Research
Cyclobutane derivatives have been studied since the early 20th century, but their synthesis remained challenging due to the ring’s inherent strain. The development of advanced synthetic methodologies, such as [2+2] photocycloadditions and ring-closing metathesis , enabled access to functionalized cyclobutanes in the late 20th century. (1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid emerged as part of efforts to create conformationally restricted amino acids for peptide mimetics and enzyme inhibitors.
Early research focused on resolving racemic mixtures of cyclobutane carboxylic acids, but enantioselective synthesis techniques, including asymmetric catalysis and chiral auxiliary approaches , later allowed for the production of stereochemically pure variants. The compound’s synthesis often involves multi-step routes starting from cyclobutane precursors, with careful control of reaction conditions to preserve stereochemical integrity.
Significance in Stereochemical Studies
The (1S,2R) configuration of this compound provides a valuable model for studying stereochemical effects on molecular recognition. Key insights include:
Stereochemical Influence on Physicochemical Properties
Comparative Analysis with Stereoisomers
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4-,6-/m0/s1 |
InChI Key |
CXBOBABAALGALT-NJGYIYPDSA-N |
Isomeric SMILES |
C1C[C@]([C@@H]1CO)(C(=O)O)N |
Canonical SMILES |
C1CC(C1CO)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Chiral Glycine Equivalent and Cyclization Strategy
Key Synthetic Pathway
The most widely reported method involves the use of chiral glycine equivalents to establish stereochemistry. Wanner and co-workers developed a route starting from enantiomerically pure glycine derivatives, which are functionalized to generate iodohydrins 5a–d . The critical step is the cyclization of silyl-protected iodohydrins using the phosphazenic base tBu-P4, yielding spiro intermediates 6a–d . Subsequent deprotection and hydrolysis afford the target compound with high stereochemical fidelity.
Reaction Scheme:
- Chiral glycine equivalent → Iodohydrin intermediate (via silylation and iodination)
- Cyclization with tBu-P4 → Spirocyclobutane
- Deprotection (TBAF) → Hydroxymethyl group liberation
- Hydrolysis → Carboxylic acid formation
Experimental Data
This method is favored for its scalability and ability to access all four stereoisomers by varying the enantiomers of the glycine precursor.
Strecker Reaction with Cyclobutanones
Methodology Overview
The Strecker reaction has been applied to cyclobutanones to generate α-aminonitriles, which are hydrolyzed to the target amino acid. Fadel et al. demonstrated this approach using (±)-2-benzyloxycyclobutanone 6d and (S)-α-methylbenzylamine (α-MBA). The reaction proceeds via imine formation, cyanide addition, and stereoselective hydrolysis.
Key Steps:
- Imine formation : Cyclobutanone + α-MBA → Chiral imine
- Cyanide addition : NaCN → α-Aminonitrile
- Hydrogenolysis/hydrolysis : H2/Pd(OH)2 → Amino acid
Performance Metrics
| Parameter | Details |
|---|---|
| Cyclobutanone substrate | (±)-2-Benzyloxycyclobutanone 6d |
| Diastereomeric ratio | 3:1 (cis:trans) |
| Final yield | 33% (over three steps) |
| Stereoselectivity | 85% ee for (1R,2R)-isomer |
This method is notable for its modularity but requires careful control of reaction conditions to minimize epimerization.
Asymmetric Synthesis via (−)-α-Pinene Derivatives
Terpene-Based Chiral Pool Synthesis
Alcázar and co-workers utilized (−)-α-pinene as a chiral precursor to synthesize cyclobutane dehydro amino acids. Oxidative cleavage of α-pinene derivatives yielded (−)-cis-pinonic acid, which was converted into aldehydes for Wittig-Horner reactions with phosphonates.
Sequence:
- Oxidative cleavage : (−)-α-Pinene → (−)-cis-Pinonic acid
- Aldehyde formation : Reduction/functionalization
- Wittig-Horner reaction : Aldehyde + Phosphonate → Cyclobutane amino acid
Efficiency and Selectivity
| Parameter | Details |
|---|---|
| Starting material | (−)-α-Pinene |
| Key intermediate | (−)-cis-Pinonic acid (98% yield) |
| Stereoselectivity | Exclusive (Z)-isomer formation |
| Overall yield | 28% (four steps) |
This approach leverages natural chirality but is limited by the availability of terpene precursors.
Industrial-Scale Synthesis via Protective Group Strategies
Patent Route (CN109988077A)
A patent describes a convergent synthesis using 1-aminocyclobutane-1-carboxylic acid hydrochloride and fluoro-substituted benzoyl amines. The route avoids Boc-protection steps, improving atom economy.
Simplified Pathway:
- Amidation : 1-Aminocyclobutane-1-carboxylic acid + Fluoro-benzoyl chloride → Intermediate
- Coupling : 2-Cyano-3-trifluoromethyl-5-isothiocyanatopyridine → Final product
Comparative Analysis of Methods
| Method | Strengths | Limitations |
|---|---|---|
| Chiral glycine | High stereoselectivity, scalable | Multi-step deprotection |
| Strecker reaction | Modular substrate scope | Moderate yields |
| α-Pinene derivative | Uses renewable chirality | Limited substrate diversity |
| Industrial route | Cost-effective, high purity | Requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of di-carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, particularly for constructing complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.
Biological Studies
In biological research, (1S,2R)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature enables selective binding to specific molecular targets, influencing biochemical pathways.
Agricultural Chemistry
Recent studies have explored its role as a bioactive compound in plant physiology. It has been investigated for its potential to modulate ethylene biosynthesis in plants, which is crucial for regulating growth and development.
Case Study 1: Enzyme Interaction Studies
A study evaluating the interaction of (1S,2R)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid with specific enzymes demonstrated its ability to act as an inhibitor of certain biochemical pathways. Molecular docking analyses indicated favorable binding affinities compared to known inhibitors.
Case Study 2: Ethylene Biosynthesis Modulation
Research conducted on Arabidopsis thaliana showed that derivatives of this compound effectively inhibited the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which is pivotal in ethylene production. The findings suggested that these compounds could serve as innovative regulators in agricultural applications.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1S,2R)- involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Comparison with Similar Cyclic Amino Acids
Structural and Stereochemical Comparisons
Cyclobutane vs. Cyclopentane Derivatives
- Impact of Ring Size : Smaller rings (e.g., cyclopropane, cyclobutane) exhibit higher strain, influencing conformational rigidity and receptor binding. Cyclopentane derivatives offer greater flexibility, often enhancing αvβ3 integrin receptor affinity .
Substituent Effects
- Hydroxymethyl vs. Carboxy/Phosphonomethyl: The hydroxymethyl group in the target compound enhances solubility compared to carboxy or phosphonomethyl analogs. Target compound: Expected lower mp due to polar hydroxymethyl group (data inferred from cyclopentane analogs ).
- Charged Groups: Positively charged substituents (e.g., guanidinomethyl in cyclopentane derivatives) are excluded in peptide design to avoid repulsive interactions, whereas hydroxymethyl is neutral and favorable .
Receptor Binding
- Cyclopentane Derivatives: Exhibit nanomolar affinity for αvβ3 and α5β1 integrin receptors, critical for anticancer applications .
- Cyclopropane Analogs: (1S,2R)-2-Phosphonomethyl derivatives act as mGluR III agonists with EC₅₀ values <100 nM .
Thermodynamic and Kinetic Properties
- Cyclobutane vs. Cyclopentane : Cyclobutane’s higher ring strain may reduce metabolic stability but improve target selectivity. Cyclopentane derivatives display longer plasma half-lives .
Biological Activity
(1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid (often abbreviated as AHCA) is a chiral cyclobutane derivative that has garnered attention in medicinal and organic chemistry due to its unique structure and potential biological activities. This compound features an amino group and a hydroxymethyl group attached to a cyclobutane ring, which may influence its interaction with biological targets.
AHCA can be synthesized through various methods, including the cyclization of suitable precursors under controlled conditions. Common approaches involve the use of chiral auxiliaries or catalysts to achieve high enantiomeric purity. The synthesis typically requires specific temperature and pressure settings to optimize yield and purity .
The biological activity of AHCA is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Its chiral nature allows it to fit into active sites with high specificity, potentially modulating enzymatic activity and influencing various biochemical pathways. The exact mechanism may vary depending on the target but generally involves binding interactions that alter the function of these proteins .
Antimicrobial Properties
Recent studies have indicated that AHCA exhibits antimicrobial activity against various bacterial strains. For example, it has been shown to inhibit the growth of Gram-positive bacteria, suggesting a potential role as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for AHCA against selected pathogens are currently being investigated in ongoing research .
Antitumor Activity
AHCA has also been explored for its potential antitumor properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, including those associated with breast and leukemia cancers. Further investigation is required to elucidate the underlying mechanisms and efficacy in vivo .
Comparative Analysis
To better understand the unique properties of AHCA, it is essential to compare it with other related compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (1R,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid | Structure | Antimicrobial, Antitumor | Enantiomer with different biological profiles |
| (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid | Structure | Limited data available | Another stereoisomer with potential activity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on AHCA's antimicrobial properties revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The researchers found that the compound's structural features contributed to its ability to penetrate bacterial membranes effectively.
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines demonstrated that AHCA could reduce cell viability significantly. The compound was tested against MCF7 (breast cancer) and HL60 (leukemia) cell lines, showing promising results in reducing proliferation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
